3-Propylpiperidine

Overview

Description

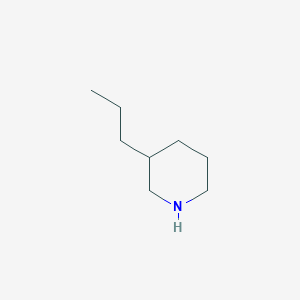

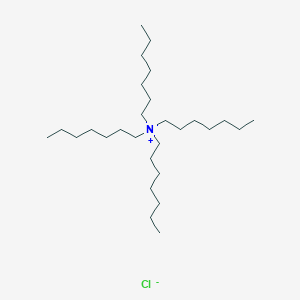

3-Propylpiperidine is a compound with the molecular formula C8H17N . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Molecular Structure Analysis

The molecular weight of 3-Propylpiperidine is 127.23 g/mol . The InChI string is InChI=1S/C8H17N/c1-2-4-8-5-3-6-9-7-8/h8-9H,2-7H2,1H3 and the Canonical SMILES string is CCCC1CCCNC1 .

Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1(2H)-carboxylate provides 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity .

Physical And Chemical Properties Analysis

The computed properties of 3-Propylpiperidine include a molecular weight of 127.23 g/mol, XLogP3-AA of 2, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 1, Rotatable Bond Count of 2, Exact Mass of 127.136099547 g/mol, Monoisotopic Mass of 127.136099547 g/mol, Topological Polar Surface Area of 12 Ų, Heavy Atom Count of 9, Formal Charge of 0, Complexity of 71 .

Scientific Research Applications

Pharmacology

3-Propylpiperidine: is a significant compound in pharmacology due to its structural similarity to piperidine, which is a core element in many pharmaceuticals . It has potential applications in the development of new therapeutic agents, particularly as a scaffold for creating molecules with enhanced pharmacokinetic properties. Its derivatives could be explored for their efficacy in treating various conditions, such as neurodegenerative diseases, given the role of piperidine derivatives in medicinal chemistry .

Organic Synthesis

In organic synthesis, 3-Propylpiperidine can be utilized as a building block for the construction of complex molecules. Its incorporation into larger structures is crucial for the synthesis of diverse organic compounds, including natural products and potential drug candidates. The compound’s ability to undergo various chemical reactions makes it a versatile reagent in the synthesis of cyclic amines and other nitrogen-containing heterocycles .

Industrial Applications

The industrial applications of 3-Propylpiperidine may include its use as an intermediate in the synthesis of rubber accelerators, agrochemicals, and dyes. Its derivatives could enhance the properties of these materials, such as increasing the efficiency of vulcanization processes in rubber manufacturing .

Material Science

In material science, 3-Propylpiperidine derivatives could be investigated for their potential use in creating novel materials with unique properties. These materials might find applications in electronics, coatings, or as additives to improve the characteristics of existing materials .

Analytical Chemistry

3-Propylpiperidine: can play a role in analytical chemistry as a standard or reagent. Its derivatives could be used in chromatography, spectroscopy, and other analytical techniques to identify or quantify substances, or to study reaction mechanisms .

Environmental Science

Environmental science could benefit from the study of 3-Propylpiperidine derivatives in understanding the fate of nitrogen-containing compounds in ecosystems. Research could focus on its biodegradation, potential as a tracer for pollution studies, or its role in the nitrogen cycle .

Biochemistry

Finally, in biochemistry, 3-Propylpiperidine and its derivatives could be key in studying enzyme-substrate interactions, understanding receptor binding, or as a probe in molecular biology experiments. Its role in the synthesis of biologically active molecules makes it a compound of interest for biochemical research .

Mechanism of Action

Target of Action

3-Propylpiperidine, also known as 3-PPP, is a mixed sigma σ1 and σ2 receptor agonist, with a slightly higher affinity for the latter . It also acts as a D2 receptor partial agonist . These receptors are primarily found in the central nervous system and are involved in a variety of physiological functions, including motor control, cognition, and mood regulation.

Mode of Action

3-PPP interacts with its targets, the sigma and D2 receptors, by binding to them and modulating their activity . This interaction can result in changes in neuronal signaling and neurotransmitter release, which can subsequently influence various physiological processes. The compound shows stereoselectivity in its pharmacodynamics, meaning its effects can vary depending on the spatial arrangement of its atoms .

Pharmacokinetics

Similar compounds have been shown to be metabolized primarily in the liver, with the metabolites then excreted via the kidneys . The bioavailability of 3-Propylpiperidine would depend on factors such as its absorption rate and metabolic stability.

Result of Action

The molecular and cellular effects of 3-Propylpiperidine’s action would be dependent on its interaction with sigma and D2 receptors. For instance, activation of D2 receptors can inhibit the release of various neurotransmitters, including dopamine, thereby influencing neuronal activity . The specific effects of 3-Propylpiperidine would likely depend on the context, including the specific cell types and neural circuits involved.

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name |

3-propylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-4-8-5-3-6-9-7-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZUKKNUMNKBFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929232 | |

| Record name | 3-Propylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Propylpiperidine | |

CAS RN |

13603-14-0 | |

| Record name | Piperidine, 3-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013603140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Propylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B84146.png)